molecular formula C11H21NO4 B12308098 tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

Cat. No.: B12308098
M. Wt: 231.29 g/mol
InChI Key: QLRJVNYCDQTYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with two hydroxyl groups at the 3 and 4 positions

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)

InChI Key

QLRJVNYCDQTYOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method is the reaction of tert-butyl carbamate with 3,4-dihydroxycyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanone derivatives or cyclohexane carboxylic acids.

    Reduction: Reduction of the carbamate group can produce cyclohexylamines.

    Substitution: Substitution reactions can result in the formation of cyclohexyl ethers or esters.

Scientific Research Applications

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the cyclohexyl ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a single hydroxyl group at the 4 position.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a propyl chain with two hydroxyl groups.

    tert-Butyl N-hydroxycarbamate: Lacks the cyclohexyl ring and has a simpler structure.

Uniqueness

tert-Butyl N-(3,4-dihydroxycyclohexyl)carbamate is unique due to the presence of two hydroxyl groups on the cyclohexyl ring, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in synthetic chemistry and potential biological applications.

Biological Activity

Tert-butyl N-(3,4-dihydroxycyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of its pharmacological effects and possible therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be classified as a carbamate derivative. Its structure includes a tert-butyl group and a hydroxylated cyclohexane moiety, which may contribute to its biological properties. The general formula can be represented as follows:

C12H19NO3\text{C}_{12}\text{H}_{19}\text{N}\text{O}_3

This compound is hypothesized to interact with biological targets such as enzymes and receptors due to its functional groups.

Biological Activity and Case Studies

  • Neuroprotective Effects : Some studies suggest that carbamate derivatives exhibit neuroprotective effects by modulating cholinergic signaling pathways. For instance, compounds similar to this compound have been shown to provide protective effects against neurodegenerative diseases by enhancing cholinergic transmission.
  • Antioxidant Properties : The presence of hydroxyl groups in the cyclohexane moiety suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Research on structurally similar compounds has indicated potential anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Like many carbamates, it may cause skin irritation or eye damage upon contact. Therefore, understanding the toxicological implications is crucial for any therapeutic applications.

Table 2: Toxicity Profile of Carbamates

Toxicity TypeDescription
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye irritation (H319)
Systemic EffectsPotential neurotoxic effects at high concentrations

Future Directions and Research Needs

Further research is necessary to elucidate the specific biological mechanisms by which this compound exerts its effects. This includes:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess its efficacy and safety.
  • Molecular Docking Studies : Investigating interactions with specific biological targets using computational methods.
  • Clinical Trials : Evaluating therapeutic potential through controlled clinical trials focusing on neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.